molecular formula C13H12FN3OS B2862704 N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide CAS No. 2415461-58-2

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide

Katalognummer B2862704
CAS-Nummer: 2415461-58-2
Molekulargewicht: 277.32
InChI-Schlüssel: GHKTYPXGCKFKSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide, also known as CCT245737, is a small molecule inhibitor that has been developed to target checkpoint kinase 1 (Chk1). Chk1 is a protein kinase that plays a crucial role in the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents.

Wirkmechanismus

The mechanism of action of N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide involves the inhibition of Chk1, a protein kinase that is activated in response to DNA damage. Chk1 phosphorylates and inhibits the cell division cycle 25 (CDC25) phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. Inhibition of Chk1 leads to the activation of CDC25 phosphatases and CDKs, which results in premature entry into mitosis and subsequent cell death.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the DNA damage response by promoting DNA repair and preventing replication fork collapse. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide is a potent and selective inhibitor of Chk1, which makes it a valuable tool for studying the DNA damage response pathway. However, its moderate yield and low solubility can make it challenging to work with in lab experiments. In addition, its potential as a cancer therapeutic agent has not yet been fully realized, and further studies are needed to determine its safety and efficacy in clinical trials.

Zukünftige Richtungen

There are several future directions for the development and application of N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide. One direction is to explore its potential as a combination therapy with other DNA-damaging agents, such as PARP inhibitors and platinum-based chemotherapy. Another direction is to investigate its potential as a radiosensitizer in radiation therapy. In addition, further studies are needed to determine its safety and efficacy in clinical trials, and to identify biomarkers that can predict patient response to treatment with this compound.

Synthesemethoden

The synthesis of N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide involves the reaction of 5-fluoro-3-methylpyridine-2-carboxylic acid with thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with 4-cyclopropyl-1,3-thiazol-2-amine to yield the desired product. The overall yield of the synthesis is moderate, and the purity of the product can be improved through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of DNA-damaging agents such as cisplatin, doxorubicin, and radiation therapy in various cancer cell lines and xenograft models. This compound has also been shown to induce synthetic lethality in cancer cells that have defects in the homologous recombination pathway, such as BRCA1/2-deficient cells. These findings suggest that this compound has potential as a cancer therapeutic agent.

Eigenschaften

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-7-4-9(14)5-15-11(7)12(18)17-13-16-10(6-19-13)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKTYPXGCKFKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC2=NC(=CS2)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.